2-Bromo-6-tert-butyl-pyrazine
Overview
Description
2-Bromo-6-tert-butyl-pyrazine: is a chemical compound with the molecular formula C8H11BrN2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a bromine atom and a tert-butyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-tert-butyl-pyrazine can be achieved through several methods. One common approach involves the bromination of 6-tert-butyl-pyrazine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position on the pyrazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-tert-butyl-pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-azido-6-tert-butyl-pyrazine or 2-cyano-6-tert-butyl-pyrazine can be formed.
Coupling Products: Various biaryl or diaryl compounds can be synthesized through coupling reactions.
Oxidation and Reduction Products: Different pyrazine derivatives with altered oxidation states can be obtained.
Scientific Research Applications
2-Bromo-6-tert-butyl-pyrazine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Researchers use it to study the interactions of pyrazine derivatives with biological systems, including their potential antimicrobial or anticancer activities.
Mechanism of Action
The mechanism of action of 2-Bromo-6-tert-butyl-pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity for these targets, affecting its biological activity. The pyrazine ring can also participate in various biochemical pathways, modulating the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methyl-pyrazine: Similar structure but with a methyl group instead of a tert-butyl group.
2-Chloro-6-tert-butyl-pyrazine: Similar structure but with a chlorine atom instead of a bromine atom.
6-tert-Butyl-pyrazine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Bromo-6-tert-butyl-pyrazine is unique due to the presence of both the bromine atom and the tert-butyl group. The bromine atom makes it a versatile intermediate for various substitution and coupling reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. This combination of functional groups makes it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-bromo-6-tert-butylpyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,3)6-4-10-5-7(9)11-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZHRKNQRIZZSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286878 | |
Record name | 2-Bromo-6-(1,1-dimethylethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142195-62-7 | |
Record name | 2-Bromo-6-(1,1-dimethylethyl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142195-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-(1,1-dimethylethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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